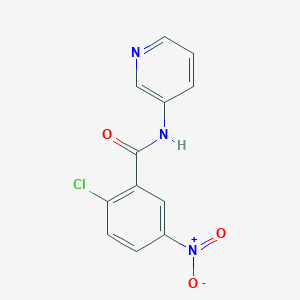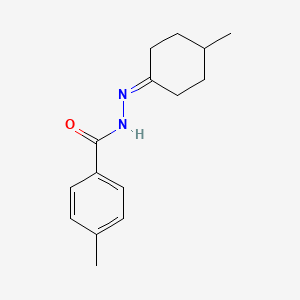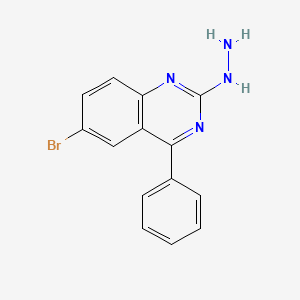![molecular formula C16H20Cl3N3O3S B11704319 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)
2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with the molecular formula C16H20Cl3N3O3S and a molecular weight of 440.779 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a hexanamido group, and a benzoic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hexanamido Group: The reaction begins with the acylation of hexanoic acid with thionyl chloride to form hexanoyl chloride.
Amidation: The hexanoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the hexanamido group.
Carbamothioylation: The hexanamido compound is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with Benzoic Acid: Finally, the carbamothioylated compound is coupled with 2-aminobenzoic acid under acidic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency.
Chemical Reactions Analysis
2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.
Scientific Research Applications
2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and thioamide bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid can be compared with other similar compounds, such as:
2-{[(2,2,2-Trichloro-1-propionamidoethyl)carbamothioyl]amino}benzoic acid: This compound has a similar structure but with a propionamido group instead of a hexanamido group.
Ethyl 4-{[(2,2,2-trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoate: This compound is an ester derivative of the original compound, with an ethyl group replacing the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20Cl3N3O3S |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-9-12(23)21-14(16(17,18)19)22-15(26)20-11-8-6-5-7-10(11)13(24)25/h5-8,14H,2-4,9H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) |
InChI Key |
IBQKHERNPBTPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11704236.png)

![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)


![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)

![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
